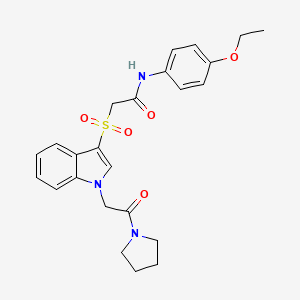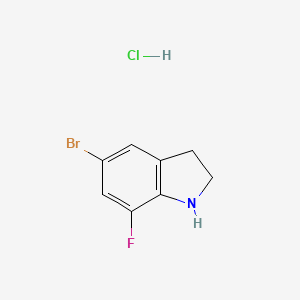
5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Indole derivatives, such as 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride, have been found to bind with high affinity to multiple receptors . These targets play a crucial role in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
The interaction of this compound with its targets results in a range of changes. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to diverse downstream effects. For example, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the biochemical pathways it affects. As mentioned, certain indole derivatives have shown a range of biological activities . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of similar compounds . .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. In addition, this compound is relatively easy to synthesize and is commercially available, making it accessible to researchers worldwide.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its potency may vary depending on the type of cancer cell line being studied, and it may exhibit off-target effects that could complicate data interpretation. In addition, its mechanism of action is not fully understood, which could limit its potential applications in certain research fields.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride. One potential direction is to further investigate its mechanism of action and identify the key molecular targets that are responsible for its anticancer activity. Another direction is to explore its potential applications in other research fields, such as neuroscience and immunology. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride can be achieved through several methods. One of the most common methods is the reaction of 5-bromo-2-nitroaniline with 2,3-difluoroaniline in the presence of a reducing agent. The resulting intermediate is then treated with hydrochloric acid to yield the final product. Another method involves the reaction of 5-bromo-2-nitroaniline with 2,3-difluoroaniline in the presence of a palladium catalyst and a reducing agent to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. In addition, this compound has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydro-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWOVYOTGIICNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2793241.png)
![[4-[(Z)-2-Cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2793242.png)
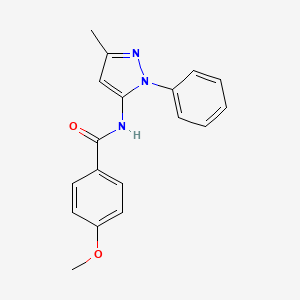
![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]thiophene-3-carboxylate](/img/structure/B2793246.png)
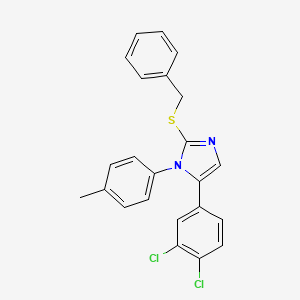
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793249.png)

![2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide](/img/structure/B2793255.png)
![N-[cyano(cyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2793257.png)
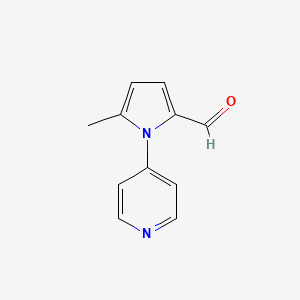
![N-cyclohexyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2793259.png)
![2-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2793260.png)
![N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2793261.png)
